4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+ is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+ typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Amidation: The protected amine is then reacted with ethyl cyclohexanecarboxylate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it ideal for use in organic synthesis and peptide chemistry.
Biology
In biological research, it is used to study enzyme mechanisms and protein interactions. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS).
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry
Industrially, it is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of various drugs highlights its importance.
Mechanism of Action
The mechanism by which 4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+ exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxylic acid
- 4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxamide
Uniqueness
Compared to similar compounds, 4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+ is unique due to its specific structural features, which confer distinct reactivity and stability. Its Fmoc protecting group is particularly advantageous in peptide synthesis, providing a balance between stability and ease of removal.
This detailed overview provides a comprehensive understanding of 4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-ethyl-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-2-16-11-13-24(14-12-16,22(26)27)25-23(28)29-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,2,11-15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHLAHJUYEBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.